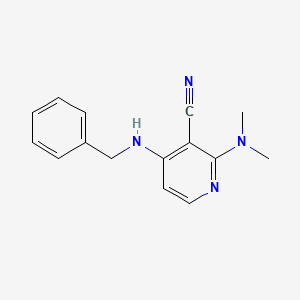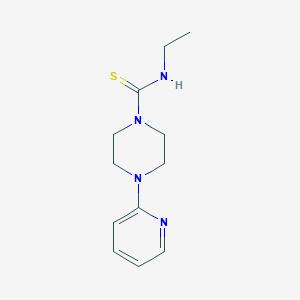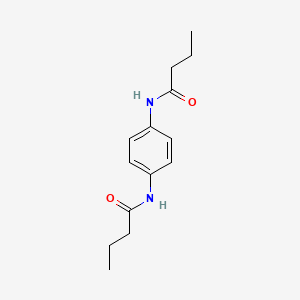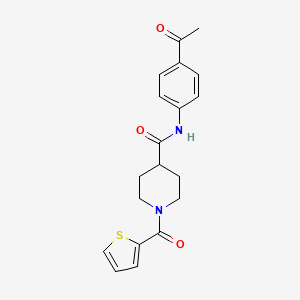
8-methoxy-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-methoxy-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one, also known as LY294002, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential use in the treatment of various diseases.
Mécanisme D'action
8-methoxy-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one acts as a competitive inhibitor of the ATP-binding site of the PI3K enzyme, preventing the enzyme from phosphorylating its downstream targets. This leads to a decrease in the activation of the Akt signaling pathway, which is involved in cell survival and proliferation. Inhibition of this pathway leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
8-methoxy-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one has been shown to have various biochemical and physiological effects on cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. In addition, 8-methoxy-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one has been shown to improve insulin sensitivity in diabetic mice, making it a potential candidate for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
8-methoxy-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one has several advantages for use in lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes, making it suitable for use in cell culture studies. In addition, it has a high binding affinity for the PI3K enzyme, making it a potent inhibitor. However, one limitation of 8-methoxy-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one is that it is not specific to the PI3K enzyme and can inhibit other kinases as well, leading to off-target effects.
Orientations Futures
There are several future directions for the use of 8-methoxy-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one in scientific research. One potential direction is the development of more specific PI3K inhibitors that can target specific isoforms of the enzyme. Another direction is the use of 8-methoxy-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one in combination with other drugs to enhance its efficacy and reduce off-target effects. Finally, the use of 8-methoxy-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one in preclinical studies for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders is an area of active research.
Méthodes De Synthèse
8-methoxy-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one is synthesized through a multi-step process involving the reaction of various reagents such as 2-acetyl-7-methoxy-1,2,3,4-tetrahydroquinoline, 2-bromo-4-methylthiazole, and 4-phenylthiosemicarbazide. The final product is obtained through purification using column chromatography and recrystallization.
Applications De Recherche Scientifique
8-methoxy-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one has been extensively studied for its potential use in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. It has been shown to inhibit the activity of the phosphatidylinositol 3-kinase (PI3K) enzyme, which is involved in various cellular processes such as cell growth, proliferation, and survival. Inhibition of PI3K activity has been shown to induce apoptosis (programmed cell death) in cancer cells, making 8-methoxy-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
8-methoxy-3-(4-phenyl-1,3-thiazol-2-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO3S/c1-22-16-9-5-8-13-10-14(19(21)23-17(13)16)18-20-15(11-24-18)12-6-3-2-4-7-12/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDADCSUUBYFUNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5726339.png)
![N-[4-(diethylamino)-2-methylphenyl]-3-nitrobenzamide](/img/structure/B5726346.png)
![3-benzyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5726349.png)
![3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5726352.png)


![4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenol](/img/structure/B5726383.png)
![2-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5726388.png)




![ethyl 2-({[(2-hydroxyethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5726434.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide](/img/structure/B5726440.png)